molecular formula C7H9N3O B12928829 N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide CAS No. 61996-34-7

N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide

Cat. No.: B12928829
CAS No.: 61996-34-7
M. Wt: 151.17 g/mol
InChI Key: ASLOWEWIVHPUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is a specialized acetamide derivative characterized by its unique ylidene structure fused to a methylated pyrimidine ring. This configuration classifies it as a vinylogous urea derivative, a valuable scaffold in synthetic organic and medicinal chemistry . Its primary research application lies in its role as a versatile synthetic intermediate for constructing complex nitrogen-containing heterocycles. Compounds with structurally similar N-(heteroaryl-ylidene)acetamide motifs are pivotal precursors in multi-step synthesis routes, enabling access to diverse pharmacologically relevant frameworks, including pyrido[2,3-d]pyrimidin-2(1H)-one derivatives . Furthermore, analogous acetamide compounds featuring pyridine and pyrimidine rings are extensively investigated for their potential biological activities. Research on similar structures has demonstrated significant antifungal properties against pathogens like Candida albican and Aspergillus niger , as well as inhibitory activity against bacterial enzymes such as N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE), a promising target for novel antibiotic development . The mechanism of action for this compound class is context-dependent. In materials science, it may function as a ligand or building block. In biological settings, related molecules often exhibit activity by acting as enzyme inhibitors, potentially through competitive binding at the active site, as observed in pyrazole-based acetamide inhibitors . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61996-34-7

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-(1-methylpyrimidin-2-ylidene)acetamide

InChI

InChI=1S/C7H9N3O/c1-6(11)9-7-8-4-3-5-10(7)2/h3-5H,1-2H3

InChI Key

ASLOWEWIVHPUSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N=CC=CN1C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide generally involves the condensation of a methyl-substituted pyrimidine derivative with an acetamide or acetamide equivalent under controlled conditions. The key steps include:

  • Formation of the pyrimidinylidene intermediate.
  • Condensation with acetamide or its activated derivatives.
  • Use of catalysts or bases to facilitate the reaction.
  • Control of temperature and reaction time to optimize yield and purity.

One-Pot Condensation Method

A highly efficient and environmentally friendly one-pot synthesis approach has been reported for related acetamido-ylidene heterocycles, which can be adapted for this compound. This method involves:

  • Mixing the pyrimidine derivative with acetamide or ethyl cyanoacetate and an amine hydrochloride salt.
  • Heating the mixture at moderate temperatures (around 70 °C) for 2 hours.
  • The reaction proceeds via sequential condensation and cyclization without isolation of intermediates.
  • The product precipitates out and can be isolated by filtration and recrystallization.

Table 1: Representative Reaction Conditions and Yields for Related Acetamido-ylidene Compounds

Entry Pyrimidine Derivative (equiv) Acetamide Equivalent (equiv) Base/Catalyst Temperature (°C) Time (h) Yield (%)
1 1 1 Triethylamine 70 2 80-90
2 1.2 1.2 Triethylamine 70 2 85
3 1 1 None Reflux 3 75

Note: These conditions are adapted from analogous imidazolidine-4-one syntheses and can be optimized for the pyrimidinylidene system.

Use of Catalysts and Bases

Catalysts such as triethylamine are commonly employed to activate the amino group of acetamide derivatives, enhancing nucleophilicity and facilitating condensation. The base:

  • Deprotonates the amide nitrogen.
  • Promotes the formation of the imine (ylidene) linkage.
  • Improves reaction rates and yields.

Refluxing the reaction mixture in solvents like ethanol or dioxane is also reported to promote condensation and cyclization efficiently.

Alternative Synthetic Routes

Other synthetic routes involve:

  • Stepwise synthesis starting from 1-methylpyrimidin-2-amine derivatives.
  • Initial formation of an enaminone intermediate followed by condensation with acetamide.
  • Acidic or basic hydrolysis steps to remove protecting groups or to facilitate cyclization.
  • Use of activated acetamide derivatives such as cyanoacetamide or ethyl cyanoacetate to improve reactivity.

Reaction Monitoring and Characterization

The progress of the synthesis is typically monitored by:

  • Infrared spectroscopy (IR): Characteristic bands for N–H, C=O, and C=N groups.
  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the formation of the pyrimidinylidene and acetamide moieties.
  • Mass spectrometry and elemental analysis to confirm molecular weight and composition.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
One-Pot Condensation Pyrimidine derivative, acetamide, triethylamine 70 °C, 2 h, solvent (ethanol/dioxane) High yield, simple, eco-friendly Requires optimization for purity
Stepwise Synthesis 1-Methylpyrimidin-2-amine, acetamide derivatives Multi-step, reflux, acidic/basic hydrolysis Allows intermediate isolation Longer reaction time, complex
Catalyzed Condensation Pyrimidine derivative, acetamide, base catalyst Reflux, base catalysis Enhanced reaction rate and yield Catalyst removal needed

Research Findings and Optimization Notes

  • Reaction time of 2 hours at 70 °C is generally sufficient for completion in one-pot methods, with longer times (overnight) sometimes improving yield by allowing complete precipitation.
  • The molar ratio of reactants influences yield; slight excess of acetamide or base can push the reaction to completion.
  • Recrystallization from ethanol or similar solvents improves purity.
  • Use of triethylamine or similar organic bases is preferred over inorganic bases to avoid side reactions.
  • Avoidance of harsh acidic conditions preserves the integrity of the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated that certain derivatives showed IC50 values as low as 1.84 µM against MCF-7 breast cancer cells, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin.

Mechanisms of Action

The mechanisms underlying the anticancer effects of this compound include:

  • Apoptosis Induction : Derivatives have been shown to induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity.
  • Cell Cycle Arrest : Some compounds related to this structure cause cell cycle arrest at the G2/M phase, which is critical for effective cancer treatment strategies.

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of carbonic anhydrases (CAs), which play crucial roles in various physiological processes. Inhibition studies suggest that modifications to the compound can enhance its inhibitory potency against these enzymes, making it a promising lead for developing selective inhibitors.

Agricultural Applications

Pest Control

The compound has been investigated for its efficacy as a pest control agent. Its derivatives have shown potential in controlling agricultural and horticultural pests, demonstrating effectiveness comparable to traditional pesticides. For instance, studies indicate that specific amine derivatives exhibit excellent activities against common agricultural pests .

Material Science

Synthesis of Novel Materials

This compound is utilized in synthesizing novel materials with specific properties. Its unique chemical structure allows for the development of new polymers and composites with enhanced performance characteristics, making it valuable in material science research .

Summary of Biological Activities

Activity Description
Anticancer ActivitySignificant antiproliferative effects against various cancer cell lines (e.g., MCF-7)
Enzyme InhibitionPotential inhibitor of carbonic anhydrases with enhanced inhibitory potency through structural modifications
Pest ControlEffective as a pest control agent in agricultural applications
Material SynthesisUsed in developing novel materials with enhanced properties

Anticancer Activity Case Study

A study conducted on the anticancer properties of this compound derivatives revealed that these compounds could effectively inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The results indicated that the structural modifications significantly influenced their biological activity.

Enzyme Inhibition Case Study

Another investigation focused on the enzyme inhibition capabilities of this compound demonstrated that specific derivatives could selectively inhibit human carbonic anhydrases. The structure–activity relationship analysis provided insights into how modifications could enhance their inhibitory effects, paving the way for developing targeted therapies.

Mechanism of Action

The mechanism of action of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(1-Hydroxypyridin-2-ylidene)acetamide (CAS: 6994-14-5)

  • Structure : Pyridine core with a hydroxyl group at the 1-position and acetamide at the 2-ylidene position.
  • Molecular Formula : C₇H₈N₂O₂.
  • Key Differences : The hydroxyl substituent in place of a methyl group may enhance hydrogen-bonding capacity but reduce lipophilicity. This compound’s reactivity and stability differ due to the pyridine ring’s electronic properties compared to pyrimidine .

Benzofuran-Based Acetamides (e.g., 3ha, 3ia, 3ja, 3ka)

  • Structure : Benzofuran cores fused with acetamide-substituted ylidene groups and aryl/heteroaryl substituents.
  • Electron-withdrawing groups (e.g., fluoro, iodo) in these derivatives (e.g., 3ha, 3ia) modulate electronic effects, which could influence binding affinity in biological systems .

Thiazole Derivatives (e.g., 4a-4i)

  • Structure : Thiazole rings with acetamide substituents.
  • Key Differences: Thiazole’s sulfur atom contributes to distinct electronic and metabolic profiles. Compounds like 4a-4c exhibit monoamine oxidase (MAO) inhibition, suggesting that the pyrimidine analog’s nitrogen-rich core may offer different enzymatic interactions .

MAO Inhibition in Thiazole Derivatives

  • Thiazole-containing acetamides (e.g., 4a-4c) show dual MAO-A/MAO-B inhibition, attributed to the thiazole’s electron-rich environment. Pyrimidine’s aromatic nitrogen atoms may alter binding modes in enzyme active sites .

Anticancer Potential of Linomide Derivatives

  • Derivatives like 1a-1d (phenyl-substituted acetamides) demonstrate the role of aryl groups in modulating cytotoxicity.

Physicochemical and Metabolic Properties

  • N-(1-Hydroxypyridin-2-ylidene)acetamide : Lower molecular weight (152.15 g/mol) compared to bulkier benzofuran derivatives (e.g., 3ka: ~350 g/mol), suggesting better solubility but reduced membrane permeability .
  • Metabolic Stability : Thiadiazole-based analogs (e.g., MSO in ) undergo redox cycling with glutathione, indicating that sulfur-containing heterocycles may face unique metabolic challenges. Pyrimidine’s nitrogen atoms could confer resistance to such pathways .

Biological Activity

N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of ylidene compounds, characterized by the presence of a pyrimidine ring. The synthesis typically involves the reaction of 1-methylpyrimidine with acetamide under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, often employing techniques such as refluxing in solvents or using microwave-assisted synthesis.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory activity . It selectively inhibits lipoxygenase (5-LOX), an enzyme involved in the inflammatory response, while sparing cyclooxygenase-2 (COX-2) pathways. This selectivity is crucial as it may reduce the side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent . In vitro studies demonstrated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. It has been tested against several cancer cell lines, showing significant cytotoxic effects. For instance, in assays involving lung cancer cell lines (HCC827 and NCI-H358), the compound exhibited IC50 values in the micromolar range, suggesting considerable antiproliferative activity .

The biological effects of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : By inhibiting 5-LOX, the compound reduces leukotriene production, which is implicated in inflammatory diseases.
  • Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest and apoptosis, although detailed mechanistic studies are still ongoing.

Data Tables

Biological ActivityTarget Enzyme/PathwayIC50 (μM)Reference
Anti-inflammatory5-LOX25.0
AntimicrobialE. coli32.5
Anticancer (HCC827)Cell proliferation6.26

Case Studies

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound resulted in reduced paw edema compared to control groups, indicating its efficacy in reducing inflammation.
  • Anticancer Research : In a comparative study involving various derivatives of pyrimidine compounds, this compound showed superior cytotoxicity against lung cancer cell lines when compared to other structural analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is often employed:

Formation of the pyrimidinone core : React 1-methylpyrimidin-2(1H)-one with a halogenating agent (e.g., POCl₃) to generate the reactive intermediate.

Acetamide conjugation : Treat the intermediate with acetamide derivatives under basic conditions (e.g., K₂CO₃ in THF at 65°C) .

  • Optimization : Use continuous flow reactors for controlled mixing and temperature stability. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .

Q. How can the structural integrity of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide be validated post-synthesis?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H NMR (e.g., pyrimidine proton signals at δ 8.2–8.5 ppm) and ¹³C NMR (carbonyl resonance ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and analyze (e.g., monoclinic system with P2₁/c space group observed in similar pyridinylidene acetamides) .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide?

  • Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d,p) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or DMSO environments to predict solubility and aggregation behavior .
    • Applications : Guide functionalization strategies (e.g., introducing electron-withdrawing groups to enhance electrophilicity).

Q. How does the metabolic stability of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide compare to structurally analogous compounds?

  • In Vitro Models :

  • Cytochrome P450 (CYP) Induction : Use immortalized hepatocyte lines treated with dexamethasone or β-naphthoflavone to assess CYP-mediated oxidation. Monitor metabolites via LC-MS/MS .
  • Glutathione Reactivity : Incubate with glutathione (GSH) to detect adduct formation, indicating potential detoxification pathways or futile cycles (as seen in thiadiazole analogs) .
    • Key Insight : Structural instability (e.g., sulfenic acid intermediates) may necessitate stabilization via methyl group substitutions .

Q. What are common sources of variability in biological assays involving N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide?

  • Critical Factors :

  • Solvent Effects : DMSO concentration >0.1% can alter cell membrane permeability; use low-volume stock solutions.
  • Redox Sensitivity : Protect light-sensitive solutions with amber vials and antioxidants (e.g., ascorbic acid) .
    • Mitigation : Validate assays using orthogonal methods (e.g., MTT for cytotoxicity and flow cytometry for apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.